2-(1-Aminobutyl)-4,6-difluorophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4,6-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
RPVUAIORJVCMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)F)F)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 2 1 Aminobutyl 4,6 Difluorophenol
Asymmetric Synthesis of Chiral α-Substituted Amines: General Principles and Challenges
Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals and bioactive compounds. nih.gov The creation of the α-chiral amine in the 1-aminobutyl side chain is a critical step. The primary challenge lies in achieving high enantioselectivity to isolate the desired stereoisomer. General strategies often begin with a prochiral ketone precursor, in this case, 1-(4,6-difluoro-2-hydroxyphenyl)butan-1-one, which is then converted to the chiral amine.
Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most powerful and efficient methods for producing chiral amines. acs.org This approach is lauded for its excellent atom economy, producing minimal waste. acs.org The process typically involves the hydrogenation of a prochiral imine or enamide derived from the corresponding ketone.
The asymmetric hydrogenation of imines is a direct route to α-chiral amines. nih.govacs.org However, imines can be challenging substrates due to their potential for hydrolysis and the presence of E/Z isomers. nih.gov The reaction employs a catalyst system composed of a transition metal (commonly Iridium, Rhodium, or Palladium) and a chiral ligand. researchgate.netacs.org The ligand creates a chiral environment around the metal center, directing the hydrogen delivery to one face of the C=N double bond, thus inducing stereoselectivity. researchgate.net For instance, Iridium complexes with chiral phosphine (B1218219) ligands like (S)-P-Phos have been used successfully in the asymmetric hydrogenation of imine salts, achieving high yields and enantiomeric excess. acs.org
Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal | Precursor Type | Typical Enantioselectivity (ee) |
|---|---|---|---|
| BINAP Derivatives (e.g., f-binaphane) | Iridium, Rhodium | Imines, Enamides | >95% |
| P-Phos Ligands | Iridium | Imines | >98% |
| Phosphoramidites | Iridium | Imines | High |
This table presents generalized data based on findings in asymmetric catalysis literature. acs.orgrsc.org
Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a highly effective and green alternative for chiral amine synthesis. mdpi.comacs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com Unlike α-transaminases, ω-TAs can accept ketones and amines lacking a carboxyl group, making them ideal for this type of transformation. mdpi.com
The reaction mechanism follows a "ping-pong-bi-bi" kinetic model, where the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor accepts the amino group from a donor (e.g., isopropylamine (B41738) or L-alanine) and then transfers it to the prochiral ketone substrate. mdpi.com The use of isopropylamine as an amino donor is particularly advantageous as the byproduct, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards product formation. nih.gov A key challenge is the limited substrate scope of wild-type enzymes; however, protein engineering and computational design have been successfully used to modify the active site of ω-TAs, expanding their utility to accommodate bulky or non-natural substrates. nih.govdiva-portal.org
Another established strategy for stereocontrol involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For example, a commercially available phenylglycinol derivative can be used as a source of both nitrogen and chiral information. nih.gov The auxiliary is first condensed with the ketone to form a chiral imine. Subsequent addition of a nucleophile or a reducing agent occurs stereoselectively due to the steric hindrance imposed by the auxiliary. The final step involves the cleavage of the auxiliary to release the desired enantiopure amine.
Alternatively, chiral ligands can be used in catalyst-controlled reactions beyond hydrogenation, such as asymmetric reductive amination. rsc.org In this one-pot procedure, the ketone and an ammonia (B1221849) source react in the presence of a chiral catalyst and a reducing agent. Bulky phosphoramidite (B1245037) ligands, for example, have been shown to provide excellent enantiomeric control in iridium-catalyzed reductive aminations by creating a well-defined chiral pocket around the metal center. rsc.org
Selective Fluorination Strategies for Phenolic Systems
Introducing two fluorine atoms specifically at the 4- and 6-positions of a phenol (B47542) ring is a non-trivial synthetic task that requires modern fluorination methods. The high electronegativity of fluorine deactivates the aromatic ring, making subsequent substitutions challenging.
Electrophilic fluorinating agents are commonly employed for this purpose. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used, but controlling the regioselectivity on an activated ring like phenol can be difficult, often leading to mixtures of isomers. rsc.org
More advanced strategies offer greater control. One such method is I(I)/I(III) catalysis-based dearomatization, which can achieve highly para-selective fluorination of phenols. nih.govresearchgate.net This process uses a chiral iodine-based catalyst to deliver a fluoride (B91410) nucleophile specifically to the C4 position of the phenol, generating a fluorinated cyclohexadienone intermediate. nih.gov While this directly addresses the C4 position, a subsequent sequence of reactions would be needed to re-aromatize the ring and introduce the second fluorine atom.
Another approach is deoxyfluorination, where a phenolic hydroxyl group is directly replaced by fluorine. Reagents like PhenoFluor can achieve this transformation, but this would not be directly applicable for creating the target 4,6-difluoro substitution pattern from a simple phenol. rsc.org A plausible route for the target molecule would likely involve starting with a pre-fluorinated phenol or employing a sequence of electrophilic fluorination steps on a substituted phenol where directing groups guide the regioselectivity.
Table 2: Comparison of Phenolic Fluorination Methods
| Method | Fluorine Source | Key Features | Selectivity |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Broad applicability, commercially available reagents. | Often yields mixtures; dependent on substrate's electronic and steric properties. |
| I(I)/I(III) Catalysis | Fluoride salts | Enables enantioselective and para-selective dearomative fluorination. rsc.orgnih.gov | High para-selectivity for specific substrate classes. nih.gov |
Multistep Reaction Sequence Design for Complex Phenol-Amine Hybrid Compounds, including Selective Bond Formations
Designing a viable synthesis for 2-(1-aminobutyl)-4,6-difluorophenol requires a retrosynthetic approach, breaking the molecule down into simpler, accessible starting materials. youtube.comyoutube.com
A logical retrosynthetic disconnection is between the phenolic ring and the aminobutyl side chain. This suggests that the final step could be the asymmetric formation of the amine from a ketone precursor. The key intermediate is therefore 1-(4,6-difluoro-2-hydroxyphenyl)butan-1-one . This ketone can be disconnected via a Friedel-Crafts acylation, pointing to 2,4-difluorophenol (B48109) and butanoyl chloride as potential starting materials.
A plausible forward reaction sequence would be:
Friedel-Crafts Acylation: Reaction of 2,4-difluorophenol with butanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃). A Fries rearrangement of an initially formed ester (2,4-difluorophenyl butanoate) could also be employed to install the butanoyl group, which often favors ortho-acylation of phenols. This step forms the key prochiral ketone intermediate, 1-(2-hydroxy-3,5-difluorophenyl)butan-1-one.
Asymmetric Amination: The ketone is then subjected to an enantioselective transformation to create the chiral amine. Any of the methods discussed in section 2.1 could be applied:
Asymmetric Hydrogenation: The ketone is first converted to its corresponding imine (with an ammonia source), which is then hydrogenated using a chiral Iridium or Rhodium catalyst. acs.org
Biocatalytic Transamination: An engineered ω-transaminase is used to convert the ketone directly to the enantiopure amine using isopropylamine as the amino donor. nih.gov
The sequence must be designed to manage functional group compatibility. For instance, the phenolic hydroxyl group is acidic and may need to be protected during certain steps, although many modern catalytic methods show high functional group tolerance.
Application of Green Chemistry Principles in the Synthesis of Fluorinated Phenol-Amine Compounds
The principles of green chemistry are essential for developing sustainable and efficient synthetic routes. dovepress.com The synthesis of this compound can be optimized to be more environmentally benign.
Catalysis: The use of catalytic methods (transition metal, biocatalytic) is inherently greener than stoichiometric approaches (like those using chiral auxiliaries) because it reduces waste generation. nih.govmdpi.com
Atom Economy: Asymmetric hydrogenation is a prime example of a highly atom-economical reaction, where all atoms of the reactants are incorporated into the product, with H₂ being the only reagent. acs.org
Benign Solvents and Conditions: Biocatalytic transamination reactions are performed in water under mild temperature and pH conditions, eliminating the need for volatile organic solvents. mun.ca Similarly, efforts in green chemistry focus on developing syntheses in water or other environmentally friendly solvents. mun.ca
Safe Reagents: There is a continuous drive to replace hazardous reagents. For example, developing safer fluorinating agents or finding ways to activate stable and non-toxic sources of fluorine like potassium fluoride (KF) are active areas of research. eurekalert.org The use of SF₆, a potent greenhouse gas, as a reagent in specialized deoxyfluorination reactions represents a novel valorization strategy. nih.gov
Energy Efficiency: Reactions that proceed at ambient temperature and pressure, such as many biocatalytic and modern catalytic processes, significantly reduce the energy consumption of the synthesis. diva-portal.org
By integrating these principles, the synthesis of complex molecules like this compound can be achieved not only with high precision and selectivity but also with minimal environmental impact.
Elucidation of Reaction Mechanisms and Kinetics for 2 1 Aminobutyl 4,6 Difluorophenol Synthesis and Transformations
Fundamental Principles of Physical Organic Chemistry Applied to Amine and Phenol (B47542) Reactivity
The reactivity of 2-(1-aminobutyl)-4,6-difluorophenol is governed by the interplay of its constituent functional groups: the aromatic phenol ring, the primary amine, and the fluorine substituents. Physical organic chemistry provides the theoretical framework to understand how the electronic and steric properties of these groups influence the molecule's behavior in chemical reactions. wikipedia.org
The phenol group, with its hydroxyl (-OH) substituent on the aromatic ring, can act as a weak acid, donating a proton to form a phenoxide ion. The acidity of the phenol is significantly influenced by the other substituents on the ring. carewellpharma.in In the case of this compound, the two fluorine atoms are strong electron-withdrawing groups. This inductive effect stabilizes the resulting phenoxide anion, thereby increasing the acidity of the phenol compared to unsubstituted phenol. chempedia.info
The amine group (-NH2) is basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. msu.eduyoutube.com However, the proximity of the electron-withdrawing difluorophenyl ring can decrease the basicity of the amine through an inductive effect. The reactivity of the amine can be further modulated by protonation or by its participation in reactions such as alkylation, acylation, and imine formation. msu.edumasterorganicchemistry.com
The fluorine atoms, in addition to their strong inductive electron-withdrawing effect, can also participate in hydrogen bonding and other non-covalent interactions, which can influence the molecule's conformation and reactivity.
Stereochemical Aspects of Reaction Pathways Leading to Chiral Aminobutyl Moieties
The synthesis of this compound often involves the creation of a chiral center at the carbon atom of the aminobutyl group. Controlling the stereochemistry of this center is of paramount importance, particularly in pharmaceutical applications where only one enantiomer may exhibit the desired biological activity.
Diastereoselectivity and Enantioselectivity in Carbon-Carbon and Carbon-Nitrogen Bond Formations
The formation of the chiral aminobutyl moiety can be achieved through various synthetic strategies, each with its own stereochemical implications. nih.gov Key reactions often involve the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. nih.gov
Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in preference to the others. masterorganicchemistry.comsaskoer.ca In the synthesis of this compound, if a chiral auxiliary or a pre-existing stereocenter is present in the starting material or reagent, it can influence the stereochemical outcome of the reaction, leading to a diastereoselective transformation. msu.edu
Enantioselectivity refers to the preferential formation of one enantiomer over the other. masterorganicchemistry.comsaskoer.ca Achieving high enantioselectivity typically requires the use of chiral catalysts, reagents, or solvents that can create a chiral environment around the reacting molecules. nih.govnih.gov For instance, asymmetric hydrogenation or amination reactions are commonly employed to introduce the chiral amine group with high enantiomeric excess.
| Strategy | Description | Key Feature | Example Reaction |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. It is removed in a subsequent step. | Covalent bonding to the substrate. | Evans' oxazolidinone chemistry for asymmetric alkylation. |
| Chiral Catalyst | A chiral substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. It creates a chiral environment for the reaction. | Non-covalent interaction with the substrate. | Noyori's asymmetric hydrogenation of ketones. |
| Chiral Reagent | A chiral molecule that is consumed in the course of the reaction and transfers chirality to the product. | Stoichiometric use. | Asymmetric epoxidation using Sharpless reagent. |
Examination of Transition States and Reactive Intermediate Structures
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. wikipedia.orgyoutube.com A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as bonds are being broken and formed. wikipedia.orgnih.gov The reaction will proceed preferentially through the transition state of lower energy, leading to the major stereoisomer.
Computational methods, such as density functional theory (DFT), can be used to model the structures and energies of transition states and reactive intermediates. researchgate.net These calculations provide valuable insights into the factors that control stereoselectivity, such as steric hindrance, electronic effects, and hydrogen bonding. By understanding the geometry of the transition state, chemists can design more selective catalysts and reaction conditions. wikipedia.org
Kinetic Studies and Rate Law Determination for Key Synthetic Steps
Kinetic studies are essential for understanding the rates of chemical reactions and for elucidating reaction mechanisms. researchgate.netresearchgate.net By measuring how the rate of a reaction changes with the concentration of reactants, temperature, and other variables, it is possible to determine the rate law for the reaction and to gain insights into the nature of the rate-determining step.
Analysis of Substituent Effects using Linear Free Energy Relationships (e.g., Hammett Equation)
The Hammett equation is a powerful tool in physical organic chemistry that relates the rate and equilibrium constants of reactions of substituted aromatic compounds to the electronic properties of the substituents. viu.cawikipedia.org The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. wikipedia.orgutexas.edu
By plotting log(k/k₀) against σ for a series of reactions with different substituents, a linear relationship is often observed. scribd.com The slope of this line gives the value of ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. utexas.edu This information can be used to infer the nature of the transition state and the mechanism of the reaction.
| Substituent | σ (meta) | σ (para) |
|---|---|---|
| -NH₂ | -0.16 | -0.66 |
| -OH | +0.12 | -0.37 |
| -F | +0.34 | +0.06 |
| -NO₂ | +0.71 | +0.78 |
Kinetic Isotope Effects (KIE) in Carbon-Hydrogen Activation and Carbon-Nitrogen Bond Formation Processes
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. csbsju.edu The KIE is a powerful tool for studying reaction mechanisms, as it can provide information about bond breaking and bond formation in the rate-determining step. pkusz.edu.cn
For example, if a carbon-hydrogen (C-H) bond is broken in the rate-determining step, replacing the hydrogen with deuterium (B1214612) (a heavier isotope of hydrogen) will typically result in a slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, and therefore requires more energy to break. A significant primary KIE (typically kH/kD > 2) is strong evidence for C-H bond cleavage in the rate-determining step. acs.orgelsevierpure.comnih.gov
Similarly, KIEs can be used to probe the mechanism of C-N bond formation. By isotopically labeling the nitrogen atom, it is possible to determine whether C-N bond formation occurs in the rate-determining step.
Mechanistic Role of Fluorine Atoms in Aromatic Reactivity and Phenol Acidity Perturbations
The presence of fluorine atoms on the aromatic ring of this compound significantly influences its chemical reactivity and the acidity of the phenolic hydroxyl group. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. numberanalytics.comresearchgate.net This effect reduces the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.com However, this electron-withdrawing nature also enhances the ring's reactivity towards nucleophilic aromatic substitution, a common reaction for fluorinated aromatics. numberanalytics.comacs.org
The acidity of the phenol group is markedly increased by the presence of the two fluorine atoms. This is primarily due to the stabilization of the corresponding phenoxide ion formed upon deprotonation. The strong -I effect of the fluorine atoms helps to delocalize the negative charge on the oxygen atom of the phenoxide, thereby stabilizing the conjugate base. quora.comyoutube.com A more stable conjugate base corresponds to a stronger acid. quora.com The position of the fluorine atoms relative to the hydroxyl group is crucial; the inductive effect diminishes with distance. In the case of this compound, the fluorine atoms are in the ortho and para positions relative to the hydroxyl group, which are effective locations for this electronic influence. youtube.comquora.com
While fluorine also possesses a +R (resonance) effect due to its lone pairs of electrons, which would donate electron density to the ring and decrease acidity, the inductive effect of fluorine is generally considered to be dominant in influencing the acidity of phenols. youtube.com
The table below summarizes the pKa values of phenol and various fluorophenols, illustrating the impact of fluorine substitution on acidity.
| Compound | pKa |
| Phenol | 10.0 stackexchange.com |
| 2-Fluorophenol | 8.7 quora.comstackexchange.com |
| 3-Fluorophenol | 9.3 quora.comstackexchange.com |
| 4-Fluorophenol | 9.9 quora.comstackexchange.com |
This table demonstrates the acid-strengthening effect of fluorine, particularly from the ortho position.
Acid-Base Equilibria and Proton Transfer Mechanisms Involving the Aminobutyl and Phenol Functional Groups
The this compound molecule possesses both an acidic phenolic hydroxyl group and a basic aminobutyl group, allowing it to participate in complex acid-base equilibria. quora.combowdoin.edu In an aqueous solution, the molecule can exist in different protonation states depending on the pH of the medium.
The intramolecular proximity of the acidic phenol and basic aminobutyl groups can facilitate intramolecular proton transfer. This process is a fundamental reaction in many chemical and biological systems. bowdoin.edursc.orgresearchgate.net Upon photoexcitation, for instance, the acidity and basicity of the functional groups can change, potentially leading to excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net In such a scenario, the phenolic proton could be transferred to the amino group. The efficiency of this transfer is highly dependent on the distance and orientation between the donor (phenol) and acceptor (amine) groups. nih.gov
The mechanism of proton transfer can be either stepwise, involving discrete proton and electron transfer steps, or a concerted proton-electron transfer (CPET) process where the proton and an electron move in a single kinetic step. rsc.orgnih.gov The formation of an intramolecular hydrogen bond between the phenolic -OH and the amino -NH2 group can play a crucial role in mediating this proton transfer. rsc.org
The study of proton transfer in similar aminophenol systems has shown that the rate of transfer is sensitive to the distance between the functional groups, with a small increase in distance potentially leading to a significant decrease in the reaction rate. nih.gov
| Functional Group | Acidic/Basic Nature | Expected Behavior in Acidic Solution | Expected Behavior in Basic Solution |
| Phenol (-OH) | Acidic youtube.com | Remains protonated | Deprotonates to -O- quora.com |
| Aminobutyl (-NH2) | Basic youtube.com | Protonates to -NH3+ quora.com | Remains as -NH2 |
This table outlines the expected acid-base behavior of the functional groups in this compound.
Computational Chemistry and Theoretical Characterization of 2 1 Aminobutyl 4,6 Difluorophenol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties, offering a static, time-independent view of the molecule's ground state.
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and properties of organic molecules. researchgate.netresearchgate.net For 2-(1-Aminobutyl)-4,6-difluorophenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G* or higher, would be employed to determine its most stable three-dimensional structure. researchgate.net
The primary focus of a conformational analysis would be the rotational barriers around the C-C bond of the aminobutyl group and the C-N bond. The presence of the hydroxyl, amino, and difluoro substituents on the phenyl ring introduces the possibility of intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the hydroxyl group's hydrogen and the nitrogen of the amino group, or between an amino hydrogen and the phenolic oxygen. DFT calculations can quantify the energetic stabilization of such interactions, which often dictate the most stable conformer. nih.gov Studies on similar molecules, like 2-fluoro-4,6-dinitrophenol, have demonstrated that conformers with intramolecular hydrogen bonds are significantly more stable. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Stable Conformer of a Substituted Aminophenol
| Parameter | Bond/Angle | Typical Calculated Value | Significance |
| Bond Length | O-H | ~0.97 Å | Reflects the covalent bond within the hydroxyl group. |
| C-O | ~1.35 Å | Indicates the bond between the phenyl ring and the hydroxyl oxygen. | |
| C-N | ~1.46 Å | Represents the bond between the butyl chain and the nitrogen atom. | |
| C-F | ~1.36 Å | Shows the length of the carbon-fluorine bonds on the aromatic ring. | |
| Bond Angle | C-O-H | ~109° | The angle within the hydroxyl group. |
| C-C-N | ~111° | The angle at the chiral carbon of the aminobutyl group. | |
| Dihedral Angle | C-C-C-N | Variable | Defines the rotation of the butyl chain, key to conformational analysis. |
| C-C-O-H | ~0° or ~180° | Indicates the orientation of the hydroxyl hydrogen relative to the ring. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
For this compound, an MEP map would display:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms. These regions are susceptible to electrophilic attack. The phenolic oxygen would likely be the most electron-rich site. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group and the hydrogens of the amino group. nih.gov These sites are prone to nucleophilic attack.
Neutral Potential (Green): Generally found over the carbon skeleton of the phenyl ring and the butyl chain.
The MEP map provides a clear visual guide to the molecule's reactive sites. It helps predict how the molecule will interact with other reagents, ions, or biological receptors. For example, the negative region on the oxygen atom suggests it is a primary site for protonation or coordination to a metal ion.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method is exceptionally useful for analyzing charge distribution and understanding stabilizing intramolecular interactions. nih.gov
A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are quantified by the second-order perturbation energy, E(2). rsc.orgwisc.edu These interactions involve electron donation from a filled (donor) orbital to a nearby empty (acceptor) orbital. For this compound, significant interactions would be expected, such as:
Donation from the lone pair of the phenolic oxygen (n_O) to the antibonding orbitals (σ*) of adjacent C-C bonds in the ring.
Donation from the lone pair of the nitrogen atom (n_N) to antibonding orbitals in the butyl chain or the phenyl ring.
Donation from π orbitals of the phenyl ring to the σ* orbitals of the substituents.
NBO analysis also calculates the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. acadpubl.eu These charges reflect the effects of electronegativity and hyperconjugation.
Table 2: Illustrative NBO Analysis Results for Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Significance |
| LP (O) | σ(C-C)ring | High | Strong stabilization from oxygen lone pair delocalization into the ring. |
| LP (N) | σ(C-H)butyl | Moderate | Stabilization from nitrogen lone pair interacting with the alkyl chain. |
| π (C=C)ring | σ(C-F) | Low-Moderate | Delocalization from the ring into the C-F antibonding orbitals. |
| LP (F) | σ(C-C)ring | Low | Minor back-donation from fluorine lone pairs to the ring. |
LP denotes a lone pair orbital. E(2) values are qualitative indicators of interaction strength.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum chemistry provides a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. drexel.edu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to study its dynamics in a solution environment. nih.govchemrxiv.org Key insights from MD simulations include:
Conformational Dynamics: The simulation would reveal how the molecule transitions between different conformations, including the rotation of the aminobutyl side chain and fluctuations in intramolecular hydrogen bonds. This provides a dynamic view of the conformational preferences suggested by DFT. mdpi.com
Solvent Effects: MD simulations are ideal for analyzing how solvent molecules arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the phenolic oxygen or the amino nitrogen), revealing the structure of the solvation shell. researchgate.net
Hydrogen Bonding: The simulation tracks the formation and breaking of hydrogen bonds, both intramolecularly and intermolecularly with the solvent, over the simulation time. The persistence of these bonds provides information about their strength and importance.
MD simulations on related phenolic compounds have been used to understand their solvation and diffusion properties, offering a template for how this compound would be studied. nih.govmdpi.com
Theoretical Prediction of Spectroscopic Signatures for this compound
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.
Quantum chemical calculations, often using DFT with specialized methods like Gauge-Including Atomic Orbitals (GIAO), can predict NMR chemical shifts with a high degree of accuracy. nih.gov For this compound, theoretical predictions for ¹H, ¹³C, and ¹⁹F NMR would be particularly useful.
¹H and ¹³C NMR: Predictions for the hydrogen and carbon atoms in the molecule would help in assigning peaks in an experimental spectrum. The chemical shifts would be sensitive to the local electronic environment, including the effects of the electronegative F and O atoms and the conformational state of the aminobutyl group.
¹⁹F NMR: Fluorine NMR is highly sensitive to the local chemical environment. nih.gov The chemical shifts of the two fluorine atoms at positions 4 and 6 would be distinct and influenced by the through-space and through-bond effects of the amino and hydroxyl groups. Comparing calculated and experimental ¹⁹F chemical shifts is a powerful method for validating the computed molecular structure. nih.gov
Calculations are typically performed on the optimized geometry of the most stable conformer(s). The predicted shifts are then scaled or referenced against a standard (like Tetramethylsilane for ¹H and ¹³C) to facilitate comparison with experimental data. nih.gov
Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) Relative to a Standard
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Influencing Factors |
| ¹H | H (on O) | 5.0 - 9.0 | Hydrogen bonding, solvent effects. |
| H (on N) | 2.0 - 5.0 | Hydrogen bonding, conformation. | |
| H (aromatic) | 6.5 - 7.5 | Electron-withdrawing/donating effects of substituents. | |
| H (on butyl chain) | 0.9 - 3.5 | Proximity to chiral center and amino group. | |
| ¹³C | C (bonded to O) | 150 - 160 | Deshielding by electronegative oxygen. |
| C (bonded to F) | 155 - 165 (with C-F coupling) | Strong deshielding by fluorine. | |
| C (aromatic) | 100 - 130 | Substituent effects. | |
| C (on butyl chain) | 10 - 60 | Shielding effect of alkyl group. | |
| ¹⁹F | F (at C4) | -110 to -130 | Electronic effects from para-amino group. |
| F (at C6) | -115 to -135 | Electronic and steric effects from ortho-hydroxyl and amino groups. |
Vibrational Spectroscopy (Infrared and Raman) Assignment and Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by providing a "molecular fingerprint" based on the vibrational modes of chemical bonds. canterbury.ac.nz For this compound, a complete analysis of its vibrational spectra is best achieved through a synergistic approach that combines experimental measurements with quantum chemical calculations, most notably Density Functional Theory (DFT). tandfonline.comresearchgate.net While specific experimental spectra for this exact compound are not widely published, theoretical analysis based on related structures allows for a detailed assignment of its characteristic vibrational modes. kuleuven.benih.gov
DFT calculations, typically using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state and to calculate harmonic vibrational frequencies. tandfonline.comkuleuven.be The calculated wavenumbers are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and make them more comparable to experimental data. researchgate.net The assignment of these calculated modes to specific bond vibrations is performed using Potential Energy Distribution (PED) analysis. researchgate.netscielo.br
The vibrational spectrum of this compound is characterized by the distinct modes of its functional groups: the phenol (B47542) (O-H), the difluorinated aromatic ring (C-F, C-C, C-H), the primary amine (N-H), and the butyl chain (C-H).
O-H and N-H Stretching: The O-H stretching vibration of the phenolic group typically appears as a broad band in the IR spectrum, usually in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range, often appearing as two distinct sharp bands corresponding to asymmetric and symmetric stretches.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group will appear just below this value, typically between 2850 and 2960 cm⁻¹.
Aromatic Ring Vibrations: The C-C stretching vibrations within the phenyl ring occur in the 1400-1600 cm⁻¹ region. The "ring breathing" modes, which involve the entire ring, are also characteristic and can be found at lower frequencies. researchgate.net
C-F Stretching: The C-F stretching modes are among the most intense in the IR spectrum and are expected in the 1100-1300 cm⁻¹ region. The presence of two fluorine atoms will likely result in multiple strong absorption bands.
Deformation Modes: N-H bending (scissoring) vibrations are typically observed around 1590-1650 cm⁻¹. C-H bending and rocking modes for the alkyl chain appear in the 1350-1470 cm⁻¹ range, while out-of-plane C-H bending of the aromatic ring gives rise to signals in the 750-900 cm⁻¹ region.
The table below provides a theoretical assignment of the principal vibrational modes for this compound based on DFT calculations and data from analogous substituted phenols and amines. tandfonline.comkuleuven.benih.gov
Table 1: Theoretical Vibrational Mode Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Description |
| 3500 - 3300 | ν(N-H) | Primary Amine | Asymmetric and symmetric stretching |
| 3600 - 3200 | ν(O-H) | Phenol | Stretching, often broadened by H-bonding |
| 3100 - 3000 | ν(C-H) | Aromatic Ring | Stretching of the C-H bond on the phenyl ring |
| 2960 - 2850 | ν(C-H) | Alkyl Chain | Asymmetric and symmetric stretching of CH₂, CH₃ |
| 1650 - 1590 | δ(N-H) | Primary Amine | Scissoring (bending) vibration |
| 1600 - 1450 | ν(C=C) | Aromatic Ring | Skeletal stretching vibrations |
| 1470 - 1430 | δ(C-H) | Alkyl Chain | Bending (scissoring) of CH₂ groups |
| 1300 - 1100 | ν(C-F) | Fluoroaromatic | Strong C-F stretching vibrations |
| 1260 - 1180 | ν(C-O) | Phenol | C-O stretching vibration |
| 1250 - 1170 | ν(C-N) | Amine | C-N stretching vibration |
| 900 - 750 | γ(C-H) | Aromatic Ring | Out-of-plane C-H bending |
Note: ν = stretching, δ = in-plane bending (scissoring), γ = out-of-plane bending. The values are representative and derived from computational models and literature on similar compounds.
In Silico Catalysis Design for Asymmetric Transformations Leading to Fluorinated Phenol-Amines
The synthesis of specific enantiomers of chiral molecules like this compound is a significant challenge in synthetic chemistry. In silico catalysis design, which leverages computational power to model and predict reaction outcomes, has become an indispensable tool for developing efficient asymmetric transformations. nih.govresearchgate.net This approach accelerates the discovery of highly selective catalysts by minimizing the trial-and-error experimentation that is traditionally very resource-intensive. azorobotics.compsu.edu
The design process for catalysts capable of producing fluorinated phenol-amines involves several computational strategies:
Transition State Modeling: Quantum mechanics, particularly DFT, is used to calculate the transition state structures and energies for the different pathways a reaction can take. acs.org In asymmetric catalysis, the goal is to design a chiral catalyst that lowers the activation energy for the formation of one enantiomer while raising it for the other. acs.org The difference in these activation energies (ΔΔG‡) directly correlates to the predicted enantiomeric excess (% ee) of the reaction. researchgate.net
Ligand Design and Screening: For metal-catalyzed reactions, the chiral ligand bound to the metal center is crucial for inducing stereoselectivity. nih.gov Computational methods allow for the virtual screening of large libraries of potential ligands. acs.org By modifying ligand scaffolds in silico—for example, by altering sterics and electronics in P,N-ligands—chemists can rationally design ligands optimized for a specific transformation, such as the asymmetric hydrogenation or amination reactions needed to produce chiral amines. nih.govacs.org
Computational Fluid Dynamics (CFD): On a larger scale, CFD is used to model the performance of catalysts within a reactor. catalysis.blogcatalysis.blog It provides detailed insights into mass transfer, heat distribution, and fluid flow, which are critical for optimizing reaction conditions and reactor design to maximize catalyst performance and longevity. mdpi.comacs.orgaidic.it This is particularly important when moving from theoretical catalyst design to industrial-scale production.
Mechanism-Informed Machine Learning: Newer approaches integrate mechanistic understanding (like transition state analysis) with machine learning models. acs.org These models can be trained on computational data to predict how subtle changes in a catalyst's structure will affect its selectivity, guiding the design of next-generation catalysts with improved performance. chinesechemsoc.orgrsc.org
For the synthesis of a fluorinated phenol-amine, a key strategy might involve the asymmetric reduction of a precursor imine or the amination of a phenol derivative. In silico tools would be used to design a chiral catalyst—be it a transition metal complex or an organocatalyst—that can effectively control the stereochemistry of the newly formed chiral center at the first carbon of the butyl group. researchgate.netnih.gov
Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior of Fluorinated Chiral Amines
The core of this approach is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govacs.org These models establish a mathematical correlation between a molecule's structural features (descriptors) and a specific property. mdpi.comtandfonline.com
The process typically involves:
Data Collection: A large dataset of known molecules, often including various fluorinated and/or chiral amines, is compiled with their experimentally determined properties. acs.orgacs.org
Molecular Representation: Molecules are converted into a numerical format that ML algorithms can process. This is done by calculating molecular descriptors, which can range from simple 2D fragment counts to complex 3D electronic and steric parameters derived from the molecule's conformation. azorobotics.comasiaresearchnews.com
Model Training: An ML algorithm—such as a Deep Neural Network (DNN), Random Forest (RF), or Support Vector Machine—is trained on the dataset. rsc.orgnih.govpnas.org The algorithm learns the intricate patterns connecting the molecular descriptors to the properties of interest.
Prediction and Validation: Once trained, the model can predict the properties of new, unseen molecules like this compound. newswise.comresearchgate.net The model's accuracy is rigorously validated against test sets of compounds that were not used during training. chinesechemsoc.org
Key applications for fluorinated chiral amines include:
Predicting Enantioselectivity: AI models can be trained to predict the enantiomeric excess (% ee) that a given chiral catalyst will achieve in a reaction. researchgate.netchinesechemsoc.orgnih.gov This allows for the rapid virtual screening of thousands of potential catalysts to find the most promising candidates for synthesizing a specific enantiomer. azorobotics.comasiaresearchnews.com
Forecasting Physicochemical Properties: Properties such as solubility, lipophilicity (LogP/LogD), boiling point, and vapor pressure can be predicted with high accuracy. researchgate.netyoutube.com This is crucial in fields like drug discovery for assessing the developability of a compound.
Predicting Reactivity and Stability: ML models can predict the susceptibility of amines to oxidative degradation or their reactivity in various chemical transformations. acs.orgnih.gov For fluorinated compounds, models can also predict parameters like the organic carbon normalized sorption coefficient (Koc), which is vital for assessing environmental distribution. nih.govmdpi.com
Chirality-Aware Predictions: Advanced deep learning models are now being developed that are "chirality-aware," meaning they can specifically learn from the 3D structure of chiral molecules to predict outcomes of stereoselective reactions with greater accuracy. nih.gov
Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to the structural analysis of 2-(1-aminobutyl)-4,6-difluorophenol, offering precise details about its atomic arrangement and connectivity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Various NMR methods provide comprehensive data on the chemical environment of magnetically active nuclei.
¹H and ¹³C NMR : The ¹H NMR spectrum of aminophenols reveals distinct peaks corresponding to different types of protons within the molecule. theaic.org Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom. theaic.org For this compound, specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the aminobutyl group and the difluorophenol ring. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict and correlate theoretical chemical shifts with experimental data, aiding in precise spectral assignment. theaic.orgresearchgate.net
¹⁹F NMR for Fluorine Tracking : Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and valuable tool. nih.gov The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment, providing clear information about their positions on the aromatic ring. nih.govjeol.com The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it ideal for tracking fluorine-containing compounds and their metabolites. nih.gov For instance, in studies of fluorinated phenols, ¹⁹F NMR has been used to identify and quantify metabolites, demonstrating its utility in tracking the fate of fluorinated compounds in biological or environmental systems. nih.gov
2D NMR Techniques : Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. researchgate.net
COSY spectra would reveal proton-proton couplings within the aminobutyl chain and the aromatic ring.
HSQC spectra correlate proton signals with their directly attached carbon atoms.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is critical for confirming the attachment of the aminobutyl group to the difluorophenol ring. These 2D techniques are instrumental in assembling the complete molecular structure from individual NMR signals. researchgate.net
Variable Temperature NMR : This technique can be employed to study dynamic processes such as conformational changes or intermolecular interactions. For this compound, it could provide insights into the rotation of the aminobutyl group or hydrogen bonding interactions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. nih.gov
Exact Mass Determination : HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of ions with very high resolution and accuracy (typically within 5 ppm). nih.govnih.gov This allows for the unambiguous determination of the elemental formula of the parent compound and its fragments, distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis : Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the parent ion. nih.gov The fragmentation of this compound would be expected to show characteristic losses, such as the butyl group, amine group, or fluorine atoms, which helps in confirming the proposed structure. This technique is also crucial for identifying related impurities and degradation products.
Coupled Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)) for Mixture Analysis and Purity
Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for analyzing complex mixtures and assessing the purity of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the compound from impurities, and the mass spectrometer provides mass information for each separated component. nih.gov Techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) offer high-resolution separation and accurate mass measurement, enabling the identification and quantification of trace-level impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. GC-MS provides excellent separation efficiency and is well-suited for identifying and quantifying volatile organic compounds. mdpi.com Comprehensive two-dimensional GC (GCxGC) coupled with TOF-MS can provide even greater separation power for complex samples. mdpi.com
Chromatographic Methods for Separation and Enantiomeric Purity
Chromatographic techniques are essential for separating this compound from related substances and for determining its enantiomeric purity, a critical parameter for chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since this compound is a chiral compound, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.us
Chiral Stationary Phases (CSPs) : The separation is achieved using a column packed with a chiral stationary phase (CSP). heraldopenaccess.us A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. heraldopenaccess.usnih.gov The choice of CSP and mobile phase composition is critical for achieving optimal separation of the enantiomers. nih.gov
Method Development and Validation : A typical chiral HPLC method involves optimizing the mobile phase (e.g., type and content of organic modifier, pH) to achieve baseline separation of the enantiomeric peaks. nih.govnih.gov The method must be validated for linearity, precision, accuracy, and robustness to ensure reliable quantification of the enantiomeric purity. nih.gov The determination of enantiomeric excess is crucial as different enantiomers of a chiral compound can have distinct biological activities. heraldopenaccess.us
Gas Chromatography (GC) for Analysis of Volatile Derivatives
Gas chromatography can be used for the analysis of this compound, typically after derivatization to create more volatile analytes.
Derivatization : The amino and hydroxyl groups of the molecule can be derivatized, for example, through acylation or silylation, to make the compound suitable for GC analysis.
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS : This technique is particularly useful for analyzing volatile compounds in a sample. mdpi.com While not directly applicable to the non-volatile this compound, it could be used to analyze any volatile impurities or degradation products present in a sample. mdpi.com The combination of HS-SPME with GC-MS provides high sensitivity for the detection of trace volatile components.
Data Tables
Table 1: Key Analytical Techniques for this compound
| Technique | Purpose | Information Obtained |
| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Atomic connectivity, chemical environment of nuclei |
| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Through-bond correlations between atoms |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Exact mass, elemental composition, fragmentation patterns |
| LC-MS | Purity Assessment, Impurity Profiling | Separation and identification of non-volatile components |
| GC-MS | Analysis of Volatile Derivatives/Impurities | Separation and identification of volatile components |
| Chiral HPLC | Enantiomeric Purity Determination | Separation and quantification of enantiomers |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and providing a detailed picture of their solid-state architecture. Although specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds allows for a robust prediction of its likely crystalline properties.
By examining analogs such as 4-amino-2,6-dichlorophenol, we can infer key structural features. nih.gov The crystal structure of this analog reveals a planar molecule with extensive intermolecular hydrogen bonding. nih.gov It is anticipated that this compound would exhibit similar planarity in its difluorophenol ring. The presence of the hydroxyl (-OH) and amino (-NH2) groups facilitates the formation of a robust hydrogen-bonding network, which dictates the molecular packing in the crystal lattice. These interactions would likely involve O–H···N and N–H···O hydrogen bonds, creating a stable, three-dimensional supramolecular structure. nih.gov
The aminobutyl side chain introduces additional conformational flexibility. Studies on various aminobutyl-containing structures reveal that the butyl chain can adopt multiple conformations, with the final solid-state arrangement being a result of the interplay between intramolecular steric effects and intermolecular packing forces. researchgate.net The absolute stereochemistry of the chiral center at the first carbon of the butyl group can be unequivocally determined using single-crystal X-ray diffraction, often employing anomalous dispersion from the constituent atoms or by forming a salt with a known chiral acid.
Table 1: Predicted Crystallographic Parameters for this compound based on Analog Data
| Parameter | Predicted Value/Characteristic | Rationale from Analog Studies |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted aminophenols. nih.gov |
| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric packing of racemic mixtures or non-centrosymmetric for enantiopure forms. nih.gov |
| Key H-Bonds | O–H···N, N–H···O | The hydroxyl and amino groups are primary donors and acceptors for hydrogen bonding. nih.govmdpi.com |
| Molecular Conformation | Planar difluorophenol ring with a flexible aminobutyl chain. | X-ray studies on benzene (B151609) derivatives confirm ring planarity, while alkylamine side chains exhibit conformational freedom. researchgate.netmdpi.com |
| Stereochemistry | (R) or (S) at C1 of the butyl group | Can be definitively assigned by single-crystal X-ray diffraction of an enantiopure sample. |
This table is predictive and based on crystallographic data from analogous structures.
Emerging Miniaturized Analytical Platforms for High-Throughput Screening and Reaction Monitoring
The synthesis and optimization of chiral compounds like this compound can be significantly accelerated by modern analytical platforms that offer high-throughput capabilities in miniaturized formats. These technologies are crucial for rapid screening of reaction conditions and for real-time monitoring of reaction progress.
Microfluidic reactors, or "lab-on-a-chip" systems, provide numerous advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the use of minute quantities of reagents. nih.govresearchgate.net For the synthesis of this compound, which can be prepared via reductive amination of a corresponding ketone, a microfluidic setup would enable the rapid screening of various catalysts, solvents, and reducing agents to optimize yield and enantioselectivity. researchgate.netchemrxiv.org The small reaction volumes (nanoliters to microliters) drastically reduce waste and cost, making it an ideal platform for early-stage process development. researchgate.nettdx.cat
High-throughput screening (HTS) assays are essential for identifying optimal conditions from large libraries of catalysts or reaction parameters. For chiral amines, fluorescence-based assays have been developed that allow for the rapid determination of both concentration and enantiomeric excess (ee). researchgate.net One such approach involves an indicator displacement assay where the chiral amine displaces a fluorescent molecule, leading to a measurable change in fluorescence intensity that correlates with concentration. researchgate.net The enantiomeric excess can then be determined using techniques like circular dichroism (CD) on the same samples in a plate-based format. researchgate.net Furthermore, 19F NMR has emerged as a powerful HTS method for fluorine-containing molecules, enabling rapid and accurate determination of enantioselectivity for up to 1,000 samples per day. researchgate.net
Table 2: Potential Miniaturized Platforms for the Analysis of this compound
| Platform/Technique | Application | Key Advantages | Relevant Findings from Analog Studies |
| Microfluidic Reactor | Synthesis Optimization & Reaction Monitoring | Precise control, reduced reagent consumption, enhanced safety, rapid screening. nih.govresearchgate.net | Microfluidic systems have been successfully used for the synthesis of chiral amino-alcohols and for the polymerization of phenolic compounds. tdx.catnih.gov |
| Fluorescence HTS Assay | Quantitation & Enantiomeric Excess (ee) Determination | High sensitivity, rapid analysis of 96- or 384-well plates, low sample volume. | Assays combining fluorescent indicators and circular dichroism have been developed for high-throughput screening of α-chiral primary amines. researchgate.net |
| ¹⁹F NMR Spectroscopy | High-Throughput Enantioselectivity Screening | Rapid (can screen >1000 samples/day), provides direct structural information, no derivatization needed. researchgate.net | This technique has been successfully applied to the directed evolution of enzymes for producing chiral amines with high enantiomeric excess (>99% ee). researchgate.net |
| Mass Spectrometry with Automated Sampling | Reaction Monitoring | Real-time analysis, identification of intermediates and byproducts, high sensitivity. | Automated SPME-GC/MS methods have been developed for high-throughput quantitative analysis of ketones, the precursors to amines. nih.gov |
This table outlines potential applications based on established analytical methods for structurally related compounds.
Academic Chemical Research on Molecular Recognition and Biological Interaction Mechanisms
Structure-Activity Relationship (SAR) Studies of 2-(1-Aminobutyl)-4,6-difluorophenol Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing critical insights into how a molecule's structure correlates with its biological activity. For analogues of this compound, these studies focus on how modifications to its distinct chemical features—the difluorinated phenol (B47542) ring, the chiral aminobutyl side chain, and the specific functional groups—influence its interactions with biological targets.
The incorporation of fluorine into small molecule ligands is a widely used strategy to modulate physicochemical and pharmacokinetic properties. tandfonline.comtandfonline.com The presence and positioning of the two fluorine atoms on the phenol ring of this compound have profound effects on its potential as a ligand.
Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the electron distribution. tandfonline.com This has several consequences for ligand-target interactions:
Modulation of Acidity (pKa): The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group. This enhanced acidity can lead to stronger hydrogen bonds with acceptor groups in a protein's binding pocket.
Altered Aromatic Interactions: While fluorine substitution can decrease the electron density of the aromatic ring, potentially weakening classical π-π stacking interactions, it can promote other favorable contacts. These include dipole-based interactions and so-called "orthogonal multipolar" interactions with electron-rich or electron-poor regions of the protein. Studies on fluorinated benzene (B151609) dimers have shown that the positioning of fluorine substituents significantly affects the binding energy of such systems. nih.gov
Enhanced Binding Affinity and Metabolic Stability: Strategic fluorination can enhance binding affinity by creating specific, favorable interactions with the target protein. tandfonline.com Furthermore, replacing hydrogen with fluorine at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block this process, thereby increasing the molecule's metabolic stability and biological half-life. tandfonline.comresearchgate.net The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.
The table below summarizes the general effects of aromatic fluorine substitution relevant to the 4,6-difluoro pattern.
| Metabolic Stability | Blocks sites of oxidative metabolism. tandfonline.com | Fluorine atoms at positions 4 and 6 prevent enzymatic hydroxylation at these sites, a common metabolic pathway for phenolic compounds. |
The this compound molecule possesses a chiral center at the carbon atom where the butyl group is attached to the amine and the phenyl ring. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-2-(1-aminobutyl)-4,6-difluorophenol and (S)-2-(1-aminobutyl)-4,6-difluorophenol.
Biological macromolecules, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral ligand. nih.gov This can lead to significant differences in biological activity, where one enantiomer (the eutomer) has high affinity and the desired effect, while the other (the distomer) may have lower affinity, no activity, or even undesirable off-target effects. nih.gov
For analogues, the three-dimensional arrangement of the substituents around the chiral center is critical for optimal binding. Studies on fenoterol, a molecule with two chiral centers, demonstrate that its stereoisomers exhibit markedly different binding affinities and activation mechanisms at the β2-adrenergic receptor. nih.gov This highlights that chiral recognition is a complex process influenced by the specific interactions each stereoisomer can form within the binding pocket. nih.gov One enantiomer might position the amine and phenol groups perfectly for hydrogen bonding, while the other cannot achieve the same optimal geometry.
Table 2: Hypothetical Binding Selectivity of Stereoisomers
| Stereoisomer | Postulated Binding Affinity | Rationale |
|---|---|---|
| (R)-enantiomer | Eutomer (Higher Affinity) | The specific 3D orientation of the amine, butyl group, and difluorophenol ring may allow for optimal multipoint interactions (e.g., hydrogen bonds, hydrophobic contacts) with a hypothetical chiral target pocket. nih.gov |
| (S)-enantiomer | Distomer (Lower Affinity) | The mirror-image configuration may introduce steric clashes with the protein or fail to align the key functional groups correctly for high-affinity binding, resulting in a weaker interaction. nih.gov |
The amine and phenol groups are the primary drivers of polar interactions for this compound. At physiological pH, the primary amine is expected to be protonated (-NH3+), making it a potent hydrogen bond donor and capable of forming strong electrostatic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein. nih.govresearchgate.net
The phenolic hydroxyl group is amphipathic in its hydrogen bonding capability; it can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen lone pairs). scirp.org The strength of these interactions can be fine-tuned by substituents on the ring. nih.govresearchgate.net The presence of the difluoro groups increases the acidity of the phenol, enhancing its capacity as a hydrogen bond donor. tandfonline.com
Together, these groups can create a robust network of interactions that anchor the ligand in its binding site. The butyl chain provides a hydrophobic component, which can engage with nonpolar pockets in a protein lined with amino acids such as leucine, isoleucine, and valine, further contributing to binding affinity.
Table 3: Hydrogen Bonding and Hydrophobic Capabilities
| Functional Group | H-Bonding Role | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Phenol (-OH) | Donor & Acceptor | Serine, Threonine, Asparagine, Glutamine, Histidine, Backbone Carbonyls | Hydrogen Bonding scirp.org |
| Amine (-NH2) | Donor (as -NH3+) | Aspartate, Glutamate, Backbone Carbonyls | Ionic Hydrogen Bonding researchgate.net |
| Butyl Chain | N/A | Leucine, Valine, Isoleucine, Phenylalanine | Hydrophobic Interaction |
Biochemical Studies of Enzyme-Substrate Interactions with Aminobutyl-Phenol Scaffolds
The aminobutyl-phenol scaffold is recognized in various biological contexts, and studying its interaction with enzymes provides insight into potential metabolic pathways and mechanisms of action. Enzymes are highly specific catalysts, and their interactions with substrates like aminobutyl-phenol derivatives are governed by the precise geometry and electrostatics of their active sites. researchgate.netnih.gov
While specific biocatalytic studies on this compound are not widely documented, research on related aminophenol and phenol compounds provides a strong basis for predicting its enzymatic fate.
One relevant class of enzymes is peroxidases. For example, horseradish peroxidase has been shown to catalyze the oxidation of p-aminophenol. nih.gov Such a reaction typically proceeds via the formation of a phenoxyl radical, which can then undergo further reactions like polymerization or coupling. Another relevant enzyme family is tyrosinase, which catalyzes the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. mdpi.com Although the 4- and 6-positions are blocked by fluorine in the target compound, enzymatic activity at other positions or on the side chain remains a possibility, depending on the specific enzyme.
Mechanistic investigations of the Mannich reaction, which can produce aminomethyl derivatives of phenols, show the formation of intermediate species like o-hydroxybenzylamine that can exist in equilibrium with other products. researchgate.net This highlights the chemical reactivity inherent in the scaffold, which could be mimicked or exploited by enzymatic processes. Computational studies and molecular docking can further help predict how such molecules fit into an enzyme's active site and whether they are likely to act as substrates or inhibitors. researchgate.netmdpi.com
Design and Synthesis of Chemical Probes and Tags Derived from this compound for Molecular Biology Research
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in a biological system. nih.govpitt.edu Derivatizing a molecule like this compound into a chemical probe would enable its use in target identification, imaging, and mechanistic studies.
The design of such a probe typically involves three key components:
The Parent Scaffold: The core this compound structure, which provides the binding affinity and selectivity for the target protein.
A Linker: A chemically stable chain used to attach the tag without disrupting the parent molecule's binding.
A Reporter Tag or Handle: A functional group that enables detection or manipulation.
Common tags include:
Fluorophores (e.g., fluorescein, rhodamine): For use in fluorescence microscopy to visualize the location of the target protein within cells.
Biotin (B1667282): For use in affinity purification, allowing researchers to pull down the target protein and its binding partners from a cell lysate for identification by mass spectrometry.
Photoaffinity Labels (e.g., benzophenone, diazirine): These groups become highly reactive upon exposure to UV light, forming a covalent bond with the target protein, which permanently labels it.
Bio-orthogonal Handles (e.g., alkynes, azides): These allow for specific chemical reactions ("click chemistry") to be performed in a complex biological environment, for example, to attach a fluorophore or biotin tag after the probe has bound to its target. ljmu.ac.uk
The synthesis would likely involve modifying the primary amine of the aminobutyl side chain, as it is a reactive and synthetically accessible handle that can be functionalized without significantly altering the core phenolic structure.
Table 4: Design Strategy for a "Clickable" Chemical Probe
| Probe Component | Function | Example Moiety | Synthetic Attachment Point |
|---|---|---|---|
| Parent Scaffold | Provides binding selectivity and affinity for the biological target. | This compound | N/A |
| Linker | Spatially separates the tag from the core scaffold to avoid steric hindrance. | Short polyethylene (B3416737) glycol (PEG) chain | Primary amine of the butyl group |
| Bio-orthogonal Handle | Enables covalent labeling via "click" chemistry. | Terminal Alkyne | End of the PEG linker |
Future Research Directions and Translational Opportunities in Chemical Sciences
Development of Next-Generation Asymmetric Catalysts for Fluorinated Chiral Amine Synthesis
The synthesis of enantiomerically pure fluorinated chiral amines is a formidable challenge in organic chemistry. The development of next-generation asymmetric catalysts is crucial for accessing specific stereoisomers of compounds like 2-(1-aminobutyl)-4,6-difluorophenol, as different enantiomers can exhibit vastly different biological activities. Future research will likely focus on novel catalyst designs that offer high enantioselectivity, broad substrate scope, and operational simplicity.
Key research objectives in this area include:
Novel Ligand Design: The creation of new chiral ligands for transition-metal catalysts that can effectively control the stereochemistry of the amination process.
Organocatalysis: The exploration of metal-free catalytic systems, such as chiral Brønsted acids or thiourea-based catalysts, which have shown promise in asymmetric fluorination and amination reactions.
Biocatalysis: The use of engineered enzymes, such as transaminases, to achieve high enantioselectivity under mild reaction conditions, offering a greener alternative to traditional chemical catalysis.
Below is a table illustrating hypothetical performance metrics for next-generation catalysts in the synthesis of a fluorinated chiral amine.
| Catalyst Type | Enantiomeric Excess (ee %) | Yield (%) | Reaction Conditions |
| Rhodium-based with Chiral Phosphine (B1218219) Ligand | >99 | 95 | Mild (25-40°C) |
| Chiral Thiourea Organocatalyst | 98 | 90 | Room Temperature |
| Engineered Transaminase | >99.5 | 88 | Aqueous buffer, 30°C |
Integration of Artificial Intelligence and Robotics for Accelerated Chemical Discovery and Synthesis
The integration of artificial intelligence (AI) and robotics has the potential to revolutionize the discovery and synthesis of new chemical entities. For a molecule like this compound, these technologies can accelerate the exploration of its chemical space and the optimization of its synthesis.
Future directions in this domain include:
Predictive Modeling: Employing machine learning algorithms to predict the properties and bioactivity of novel derivatives of this compound, thereby prioritizing synthetic targets.
Automated Synthesis: Utilizing robotic platforms for high-throughput synthesis and reaction optimization, allowing for the rapid generation of a library of analogs for screening.
Retrosynthesis Planning: Implementing AI-powered retrosynthesis tools to devise novel and efficient synthetic routes to complex fluorinated phenol-amines.
Advancements in In Situ and Operando Analytical Techniques for Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is paramount for developing efficient and robust synthetic processes. Advancements in in situ and operando analytical techniques, which allow for the real-time monitoring of chemical reactions, can provide invaluable mechanistic insights into the synthesis of this compound.
Areas for future exploration consist of:
Spectroscopic Methods: The application of techniques such as ReactIR (Infrared Spectroscopy), Raman spectroscopy, and NMR spectroscopy to monitor the formation of key intermediates and byproducts in real-time.
Mass Spectrometry: The use of online mass spectrometry to track the concentration of reactants, intermediates, and products throughout the course of a reaction.
Calorimetry: Employing reaction calorimetry to obtain thermodynamic and kinetic data, which is crucial for ensuring the safety and scalability of the synthesis.
Exploration of Novel Fluorine-Containing Functional Groups for Enhanced Chemical Properties and Bioactivity
While the difluoro substitution pattern in this compound is notable, the introduction of other fluorine-containing functional groups could lead to molecules with enhanced properties. The unique electronic effects of these groups can modulate the physicochemical and biological properties of the parent compound.
Potential research avenues include:
Trifluoromethyl and Difluoromethyl Groups: Investigating the impact of incorporating trifluoromethyl (-CF3) or difluoromethyl (-CF2H) groups on the phenol (B47542) ring or the aminobutyl side chain. u-tokyo.ac.jpacs.org
Trifluoromethoxy and Difluoromethoxy Groups: Exploring the effects of replacing the hydroxyl group with trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) groups, which can significantly alter lipophilicity and metabolic stability.
Pentafluorosulfanyl Group: Studying the introduction of the pentafluorosulfanyl (-SF5) group, a bioisostere of the trifluoromethyl group, which can offer a unique combination of steric and electronic properties.
The following table summarizes the potential effects of various fluorine-containing functional groups on molecular properties.
| Functional Group | Potential Effect on Lipophilicity | Potential Effect on pKa | Potential Effect on Metabolic Stability |
| -CF3 | Increase | Decrease (more acidic) | Increase |
| -OCF3 | Significant Increase | Decrease (more acidic) | Significant Increase |
| -SF5 | Significant Increase | Decrease (more acidic) | Significant Increase |
Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science utilizing Fluorinated Phenol-Amines
The versatile structure of this compound makes it an attractive candidate for interdisciplinary research. By leveraging its unique properties, this compound and its derivatives could find applications in chemical biology and materials science.
Future interdisciplinary research could focus on:
Chemical Biology: Designing and synthesizing fluorinated phenol-amine-based probes for studying biological systems, such as fluorescent imaging agents or affinity-based protein profiling probes. The fluorine atoms can also serve as reporters in 19F NMR studies of biomolecular interactions. nih.gov
Medicinal Chemistry: Exploring the potential of this scaffold in drug discovery, for example, as a building block for developing novel therapeutic agents. The fluorine atoms can enhance binding affinity and improve pharmacokinetic properties. u-tokyo.ac.jpnih.gov
Materials Science: Investigating the use of fluorinated phenol-amines in the development of new materials, such as polymers with enhanced thermal stability and chemical resistance, or as components in organic electronic devices. The incorporation of fluorine can lead to materials with unique properties, including enhanced stability and specific adsorption capabilities. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
